molecular formula C13H16O3 B8333295 4-Isopropoxy-3-methoxycinnamaldehyde

4-Isopropoxy-3-methoxycinnamaldehyde

Cat. No.: B8333295
M. Wt: 220.26 g/mol
InChI Key: YRASWKFONSRBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropoxy-3-methoxycinnamaldehyde is a synthetic cinnamaldehyde derivative designed for laboratory research and development. This compound features a prop-2-enal backbone substituted with isopropoxy and methoxy functional groups on the phenyl ring, which may influence its physicochemical properties and research applications compared to its natural analogs like coniferaldehyde. As a high-purity building block, it is intended for use in organic synthesis and medicinal chemistry research, particularly in the exploration of novel phenylpropanoid pathways and the development of new chemical entities. Researchers can utilize this compound in areas such as material science for polymer development or in biological studies to investigate structure-activity relationships. The compound is provided with comprehensive analytical data to ensure identity and purity. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Proper storage conditions and handling procedures should be followed as per the material safety data sheet.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enal

InChI

InChI=1S/C13H16O3/c1-10(2)16-12-7-6-11(5-4-8-14)9-13(12)15-3/h4-10H,1-3H3

InChI Key

YRASWKFONSRBLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=CC=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Boiling Point and Solubility

  • 4-Isopropoxy-3-methoxycinnamaldehyde: Estimated boiling point >250°C (inferred from similar cinnamaldehydes). High solubility in organic solvents (e.g., ethanol, DMSO) due to lipophilic isopropoxy group.
  • 4-Hydroxy-3-methoxycinnamaldehyde : Boiling point ~285°C; moderate solubility in polar solvents (e.g., water) due to hydroxyl group .
  • 4-Hydroxy-3-methoxycinnamic acid : Low volatility; soluble in alkaline aqueous solutions due to carboxylic acid group .

Research Findings and Implications

  • Synthetic Utility: The isopropoxy group in 4-Isopropoxy-3-methoxycinnamaldehyde offers a steric bulk that may influence regioselectivity in organic reactions, a property less pronounced in hydroxylated analogs .
  • Biological Activity : Hydroxyl-containing analogs exhibit stronger free-radical scavenging activity, while the isopropoxy derivative may prioritize stability over reactivity in industrial applications .

Q & A

Q. What are the recommended safety protocols for handling 4-Isopropoxy-3-methoxycinnamaldehyde in laboratory settings?

  • Methodological Answer: Use respiratory protection (e.g., P95 respirators) and ensure proper ventilation to minimize inhalation risks. For skin/eye exposure, rinse immediately with water for ≥15 minutes and consult a physician . Store in airtight containers away from incompatible materials (e.g., strong oxidizers), and avoid conditions promoting decomposition (e.g., high heat or UV exposure) . Toxicity data for similar cinnamaldehyde derivatives suggest potential skin irritation; thus, wear nitrile gloves and lab coats during handling .

Q. What spectroscopic methods are most effective for characterizing the structure of 4-Isopropoxy-3-methoxycinnamaldehyde?

  • Methodological Answer: Combine ¹H/¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and isopropoxy/methoxy group signatures (δ ~1.2–1.4 ppm for isopropyl CH₃; δ ~3.8–4.0 ppm for OCH₃). FT-IR can validate the carbonyl stretch (C=O at ~1680–1720 cm⁻¹) and ether linkages (C-O at ~1200–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (expected [M+H]⁺ for C₁₄H₁₈O₃: ~235.1334) .

Q. What in vitro assays are suitable for preliminary evaluation of the antioxidant activity of 4-Isopropoxy-3-methoxycinnamaldehyde?

  • Methodological Answer: Use DPPH radical scavenging assays (measure absorbance decay at 517 nm) to assess electron donation capacity and β-carotene-linoleate oxidation models to evaluate lipid peroxidation inhibition. For comparability, include positive controls (e.g., ascorbic acid or Trolox) and normalize activity to molar concentration .

Q. What chromatographic techniques are recommended for purity analysis?

  • Methodological Answer: Employ reverse-phase HPLC with a C18 column (e.g., Purospher® STAR) and UV detection at 280–320 nm (optimal for cinnamaldehyde chromophores). Use isocratic elution (e.g., acetonitrile:water = 60:40 v/v) to resolve impurities. Confirm purity via TLC (silica gel, ethyl acetate/hexane = 3:7, Rf ~0.5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data when characterizing 4-Isopropoxy-3-methoxycinnamaldehyde synthesized via different routes?

  • Methodological Answer: Discrepancies in splitting patterns (e.g., aldehyde proton multiplicity) may arise from solvent polarity or tautomeric equilibria. Compare spectra acquired in deuterated DMSO vs. CDCl₃ to assess solvent effects. For stereochemical ambiguities, use 2D NMR (COSY, HSQC) to map coupling networks and confirm substituent positions. Cross-validate with computational methods (e.g., DFT-based chemical shift predictions) .

Q. What experimental strategies can optimize the synthetic yield of 4-Isopropoxy-3-methoxycinnamaldehyde while minimizing by-products?

  • Methodological Answer: Optimize the Claisen-Schmidt condensation between 4-isopropoxy-3-methoxybenzaldehyde and acetaldehyde. Key parameters:
  • Catalyst: Use NaOH (5–10 mol%) in ethanol/water (3:1) at 0–5°C to suppress aldol side reactions.
  • Stoichiometry: Maintain a 1:1.2 molar ratio (aldehyde:ketone) to drive the reaction forward.
  • Workup: Extract with dichloromethane and purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How does the isopropoxy group’s steric and electronic effects influence the compound’s reactivity and biological activity compared to other alkoxy substituents?

  • Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with ethoxy, methoxy, or tert-butoxy groups. Compare:
  • Electron donation: Measure Hammett σ values via substituent-dependent reaction rates (e.g., nucleophilic addition to the aldehyde).
  • Steric hindrance: Assess enzymatic inhibition (e.g., CYP450 isoforms) using recombinant microsomes and fluorogenic substrates (e.g., 7-ethoxy-4-trifluoromethylcoumarin) .

Q. What are the key considerations for designing stability studies under varying pH and temperature conditions?

  • Methodological Answer: Use accelerated stability testing :
  • pH stability: Prepare buffered solutions (pH 1–13) and monitor aldehyde degradation via HPLC at 25°C/40°C.
  • Thermal stability: Store samples at 40–60°C for 4–8 weeks; quantify decomposition products (e.g., cinnamic acid derivatives) via LC-MS.
  • Light sensitivity: Expose to UV (254 nm) and measure photodegradation kinetics .

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